1-[3-(2-Methoxy-4-methylphenoxy)propyl]azepane;oxalic acid
Overview
Description
1-[3-(2-Methoxy-4-methylphenoxy)propyl]azepane;oxalic acid is a complex organic compound that combines the structural features of an azepane ring and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methoxy-4-methylphenoxy)propyl]azepane typically involves the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of a suitable linear precursor under acidic or basic conditions.
Attachment of the 2-methoxy-4-methylphenoxy group: This step involves the nucleophilic substitution reaction where the azepane ring is reacted with 2-methoxy-4-methylphenol in the presence of a suitable base.
Introduction of the propyl linker: This can be done through a series of alkylation reactions.
Formation of the oxalic acid moiety: The final step involves the reaction of the intermediate compound with oxalic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Methoxy-4-methylphenoxy)propyl]azepane;oxalic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalic acid moiety can be reduced to form glycolic acid derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of glycolic acid derivatives.
Substitution: Formation of halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
1-[3-(2-Methoxy-4-methylphenoxy)propyl]azepane;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxy-4-methylphenoxy)propyl]azepane;oxalic acid involves its interaction with specific molecular targets. The azepane ring can interact with enzymes or receptors, modulating their activity. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The oxalic acid moiety can chelate metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
- 1-[3-(2-Methoxyphenoxy)propyl]azepane
- 1-[3-(4-Methylphenoxy)propyl]azepane
- 1-[3-(2-Methoxy-4-methylphenoxy)propyl]piperidine
Comparison: 1-[3-(2-Methoxy-4-methylphenoxy)propyl]azepane;oxalic acid is unique due to the presence of both the azepane ring and the oxalic acid moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds that lack one of these features. For example, the presence of the oxalic acid moiety allows for metal chelation, which is not possible with compounds lacking this group.
Properties
IUPAC Name |
1-[3-(2-methoxy-4-methylphenoxy)propyl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-15-8-9-16(17(14-15)19-2)20-13-7-12-18-10-5-3-4-6-11-18;3-1(4)2(5)6/h8-9,14H,3-7,10-13H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKYPFGQIPARNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCCCCC2)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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